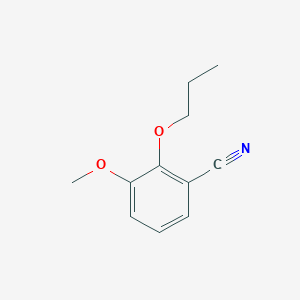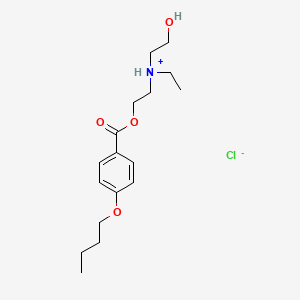
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butoxybenzoyl group, an ethyl group, and a hydroxyethyl group, all linked to an azanium chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butoxybenzoic acid with ethylene oxide to form 2-(4-butoxybenzoyl)oxyethyl. This intermediate is then reacted with ethylamine and 2-chloroethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-butoxybenzoic acid, while reduction could produce 2-(4-butoxybenzoyl)oxyethyl-ethylamine.
Scientific Research Applications
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors or proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-butoxybenzoic acid: Shares the butoxybenzoyl group but lacks the azanium chloride moiety.
2-chloroethylamine: Contains the ethyl and hydroxyethyl groups but differs in its overall structure.
Ethylene oxide: A simpler compound used in the synthesis of the intermediate.
Uniqueness
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in research and industrial settings.
Properties
CAS No. |
78329-85-8 |
|---|---|
Molecular Formula |
C17H28ClNO4 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-(4-butoxybenzoyl)oxyethyl-ethyl-(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C17H27NO4.ClH/c1-3-5-13-21-16-8-6-15(7-9-16)17(20)22-14-11-18(4-2)10-12-19;/h6-9,19H,3-5,10-14H2,1-2H3;1H |
InChI Key |
UQMXIJROEGDSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene](/img/structure/B14433657.png)
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
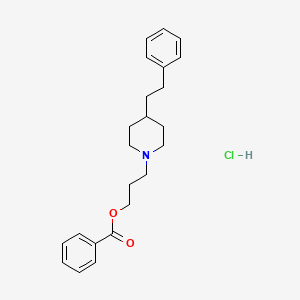
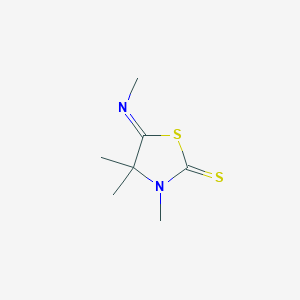

![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
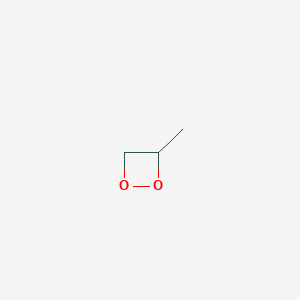
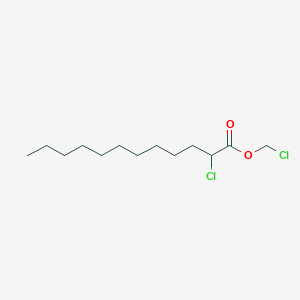
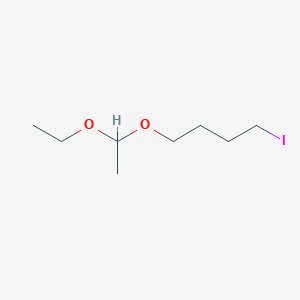
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)


